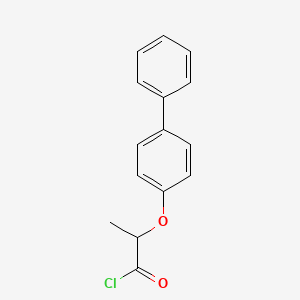

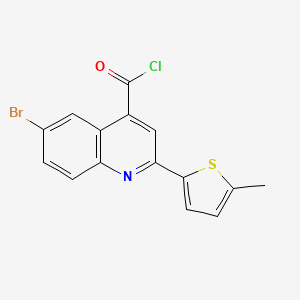

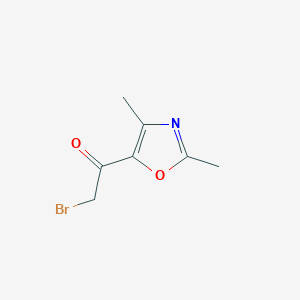

![molecular formula C12H15N3O2 B1372896 tert-Butyl 5-amino-1H-benzo[d]imidazole-1-carboxylate CAS No. 297756-31-1](/img/structure/B1372896.png)

tert-Butyl 5-amino-1H-benzo[d]imidazole-1-carboxylate

Descripción general

Descripción

“tert-Butyl 5-amino-1H-benzo[d]imidazole-1-carboxylate” is a compound that contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole is known for its broad range of chemical and biological properties and is a key component in many functional molecules .

Synthesis Analysis

The synthesis of imidazoles has seen significant advances in recent years. One method involves the cyclization of amido-nitriles, a process that can be catalyzed by nickel . Another approach uses N-heterocyclic carbenes (NHC) as both ligand and organocatalysts . The reaction conditions are typically mild enough to include a variety of functional groups .Molecular Structure Analysis

The molecular structure of “tert-Butyl 5-amino-1H-benzo[d]imidazole-1-carboxylate” includes an imidazole ring, which is a five-membered heterocyclic moiety. It contains two nitrogen atoms, one of which bears a hydrogen atom, and the other is called pyrrole type nitrogen . Due to the presence of a positive charge on either of two nitrogen atoms, it shows two equivalent tautomeric forms .Chemical Reactions Analysis

Imidazoles are known for their versatility in chemical reactions. They are key components in functional molecules used in a diverse range of applications, from pharmaceuticals and agrochemicals to dyes for solar cells, functional materials, and catalysis . The bonds formed during the formation of the imidazole are a crucial aspect of these reactions .Aplicaciones Científicas De Investigación

Medicinal Chemistry: Anticancer Agents

Imidazole derivatives, including 5-AMINO-1-BOC-BENZIMIDAZOLE, have been extensively studied for their anticancer properties. They are known to inhibit the growth of various cancer cell lines by interfering with cell division and DNA replication mechanisms. The compound’s ability to act as a scaffold for developing selective kinase inhibitors makes it particularly valuable in designing targeted cancer therapies .

Agricultural Chemistry: Fungicides and Pesticides

The benzo[d]imidazole moiety is a key component in the synthesis of fungicides and pesticides. Its derivatives can disrupt the life cycle of harmful fungi and pests, protecting crops and increasing agricultural yield. The tert-butyl group in 5-AMINO-1-BOC-BENZIMIDAZOLE enhances its lipophilicity, potentially improving its efficacy as an agrochemical agent .

Biochemistry: Enzyme Inhibition

In biochemistry, 5-AMINO-1-BOC-BENZIMIDAZOLE serves as a precursor for synthesizing enzyme inhibitors. These inhibitors can modulate the activity of enzymes involved in disease progression, such as proteases in viral infections and kinases in cancer, providing a pathway for therapeutic intervention .

Material Science: Organic Electronics

Imidazole derivatives are promising materials for organic electronics due to their excellent electron-donating properties. They are used in the development of organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), where they contribute to the charge transport layer, enhancing device performance and stability .

Green Chemistry: Ionic Liquids

The nitrogen-rich structure of imidazole derivatives makes them ideal candidates for forming ionic liquids. These liquids have low volatility and high thermal stability, making them environmentally friendly alternatives to traditional solvents in chemical reactions and industrial processes .

Pharmaceutical Development: Antimicrobial Drugs

The benzo[d]imidazole core is found in many antimicrobial drugs. It can be functionalized to target a broad spectrum of pathogenic bacteria and viruses. The tert-butyl group in 5-AMINO-1-BOC-BENZIMIDAZOLE may enhance its penetration into microbial cells, increasing its potential as a base structure for new antimicrobial agents .

Synthetic Chemistry: Multicomponent Reactions

5-AMINO-1-BOC-BENZIMIDAZOLE is utilized in multicomponent reactions (MCRs) to create complex molecules efficiently. MCRs are a cornerstone of synthetic chemistry, allowing for the rapid assembly of diverse molecular architectures from simple starting materials .

Organometallic Catalysis: N-Heterocyclic Carbenes

Imidazole derivatives are precursors to N-heterocyclic carbenes (NHCs), which are widely used in organometallic catalysis. NHCs serve as ligands in transition metal complexes, facilitating various catalytic transformations that are crucial in fine chemical and pharmaceutical manufacturing .

Propiedades

IUPAC Name |

tert-butyl 5-aminobenzimidazole-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3O2/c1-12(2,3)17-11(16)15-7-14-9-6-8(13)4-5-10(9)15/h4-7H,13H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDHCBTYFHVDHFD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1C=NC2=C1C=CC(=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50695748 | |

| Record name | tert-Butyl 5-amino-1H-benzimidazole-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50695748 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-Butyl 5-amino-1H-benzo[d]imidazole-1-carboxylate | |

CAS RN |

297756-31-1 | |

| Record name | tert-Butyl 5-amino-1H-benzimidazole-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50695748 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

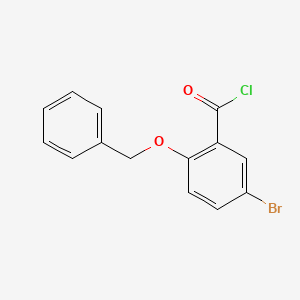

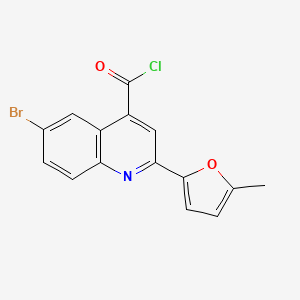

![1-[4-(Biphenyl-2-yloxy)phenyl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B1372817.png)

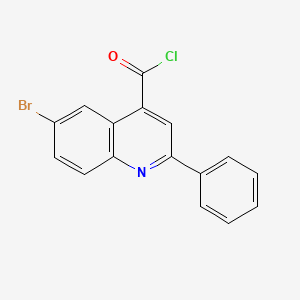

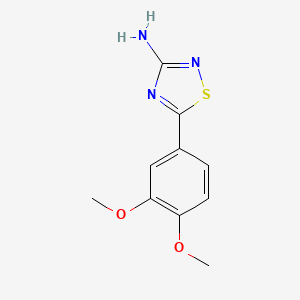

![5-(4-Bromophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonyl chloride](/img/structure/B1372818.png)

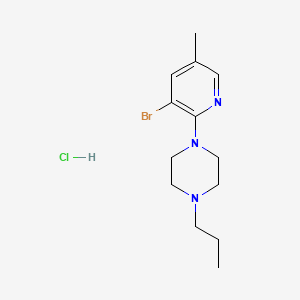

![6-[3-Amino-4-(benzylamino)phenyl]pyridazin-3(2H)-one](/img/structure/B1372824.png)